

Solubility of (R)-Ethyl 3-methylpiperidine-3-carboxylate in organic solvents

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Compound of Interest

Compound Name: (R)-Ethyl 3-methylpiperidine-3-carboxylate

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An In-depth Technical Guide to the Solubility of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** in Organic Solvents

Introduction

(R)-Ethyl 3-methylpiperidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine derivative, it serves as a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability.^[1]

This technical guide offers a comprehensive examination of the solubility characteristics of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** in organic solvents. Moving beyond a simple data sheet, this document provides a Senior Application Scientist's perspective on predicting and determining solubility. It explains the causal relationships between the molecule's structural features and its behavior in various solvent systems, details robust experimental protocols for solubility measurement, and offers insights for researchers, chemists, and formulation scientists.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics is the first step in predicting its behavior in different solvents. The key properties of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** are summarized below.

Property	Value	Implication for Solubility
Molecular Formula	C ₉ H ₁₇ NO ₂	Indicates a relatively small molecule with heteroatoms (N, O) capable of polar interactions.
Molecular Weight	171.24 g/mol [2]	Low molecular weight generally favors solubility.
Structure	Chiral piperidine ring with an ethyl ester and a methyl group at the C3 position.	The tertiary amine in the piperidine ring can act as a hydrogen bond acceptor. The ester group contains polar C=O and C-O bonds and can also accept hydrogen bonds. The overall structure has both polar and non-polar (alkyl chain, methyl group) regions, suggesting amphiphilic character.
XLogP3	0.9 [2]	This positive but low value indicates moderate lipophilicity, suggesting solubility in both polar and some non-polar organic solvents.
Boiling Point	220.7±33.0 °C (Predicted) [3]	A relatively high boiling point suggests strong intermolecular forces in the liquid state.
Hydrogen Bond Donor Count	1 (from the piperidine N-H)	The secondary amine is a key site for interaction with protic solvents.
Hydrogen Bond Acceptor Count	3 (from the N and two O atoms) [2]	Multiple sites for interaction with protic solvents and other hydrogen bond donors.

The interplay of these properties dictates that **(R)-Ethyl 3-methylpiperidine-3-carboxylate** is not strictly polar or non-polar. Its solubility will be a nuanced function of the solvent's ability to engage in hydrogen bonding and match its moderate polarity.

Visualizing Key Molecular Features for Solubility

The following diagram highlights the structural attributes of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** that govern its interactions with solvents.

Caption: Key functional groups of **(R)-Ethyl 3-methylpiperidine-3-carboxylate**.

Predicted Solubility Profile in Organic Solvents

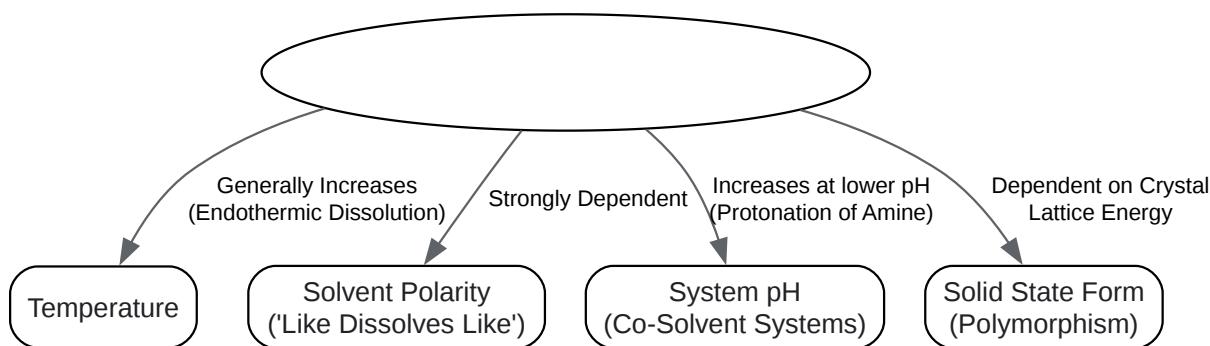
While exhaustive empirical data for this specific molecule is not readily available in public literature, a scientifically sound prediction of its solubility can be made by classifying solvents and applying the principle of "like dissolves like".^[4]

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	High	These solvents can act as both hydrogen bond donors (to the N and O atoms) and acceptors (from the N-H group). Their polarity is well-matched to the polar functional groups of the solute.
Polar Aprotic	Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	High to Moderate	These solvents have high dielectric constants and can accept hydrogen bonds, effectively solvating the polar ester and amine groups. Lack of a donor proton may slightly limit solubility compared to protic solvents. DMSO is a particularly strong solvent. ^[5]

Non-Polar Aprotic	Hexanes, Toluene, Cyclohexane	Low to Very Low	These solvents lack polarity and cannot form hydrogen bonds. They are unable to overcome the cohesive forces between the polar solute molecules. The lipophilic parts of the solute are insufficient to drive dissolution.
Halogenated	Dichloromethane (DCM), Chloroform	Moderate to High	These solvents are of intermediate polarity. While they are not strong hydrogen bond donors, they can interact favorably with the overall molecule, leading to good solubility. DCM is often a good solvent for compounds with moderate polarity.
Ethers	Diethyl Ether, Tetrahydrofuran (THF)	Low to Moderate	These solvents are weak hydrogen bond acceptors and have low polarity. THF is more polar than diethyl ether and is expected to be a better solvent for this compound.

Core Factors Influencing Solubility

Several environmental and structural factors can significantly alter the solubility of a given compound.^{[6][7]} Understanding these allows for the rational selection of solvents and conditions to achieve desired concentrations.



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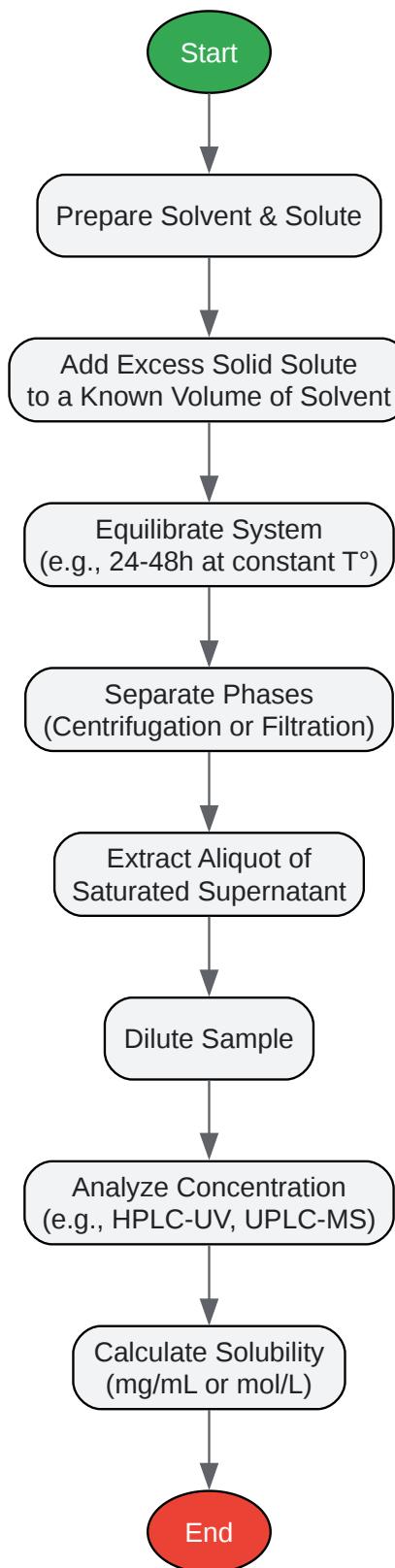
Caption: Factors governing the solubility of the target compound.

- Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.^[4] This relationship should be experimentally verified, as some compounds exhibit exothermic dissolution.
- Solvent Polarity & Hydrogen Bonding: This is the most critical factor. As detailed in the table above, a solvent's ability to match the solute's polarity and participate in hydrogen bonding is paramount. The presence of both a hydrogen bond donor (N-H) and multiple acceptors (N, O=C, O-C) makes this molecule particularly sensitive to the solvent's hydrogen bonding capabilities.^[4]
- Solid-State Properties (Polymorphism): The crystalline form of the solute significantly impacts solubility. Amorphous forms are generally more soluble than stable crystalline forms because less energy is required to break the solid-state matrix.^[6] When sourcing or synthesizing the compound, its polymorphic form should be characterized and controlled.
- pH (in Aqueous Co-Solvent Systems): While the focus is on organic solvents, it's crucial to note the influence of pH in systems containing water. The piperidine nitrogen is basic and will become protonated at acidic pH. This ionization dramatically increases aqueous solubility.^[8] This principle can be used in mixed organic/aqueous solvent systems to modulate solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative data, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the gold-standard for this measurement.^[9] This protocol ensures that the system reaches equilibrium and provides a self-validating framework.

Workflow Overview



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Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology

- Materials Preparation:
 - Ensure the **(R)-Ethyl 3-methylpiperidine-3-carboxylate** is of high purity and its solid form (e.g., crystalline, amorphous) is noted.
 - Use high-purity (e.g., HPLC grade) organic solvents.
 - Prepare a series of glass vials with magnetic stir bars or place them in an orbital shaker/incubator.
- Addition of Solute:
 - To a vial, add a precisely measured volume of the chosen organic solvent (e.g., 2.0 mL).
 - Add an excess amount of the solid compound to the solvent. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms that the solution is saturated.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.^[9] A preliminary time-course experiment can determine the minimum time to reach equilibrium.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the target temperature for a short period to let the excess solid settle.
 - To separate the saturated solution from the undissolved solid, either:

- Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. Discard the first portion of the filtrate to avoid any adsorption effects.
- Centrifugation: Centrifuge the vial at high speed to pellet the excess solid.
- Sampling and Dilution:
 - Carefully withdraw a precise volume of the clear, saturated supernatant.
 - Perform a gravimetrically controlled serial dilution of the sample into a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
- Quantification:
 - Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV or UPLC-MS.[10]
 - Prepare a calibration curve using standards of known concentrations of the compound to ensure accurate quantification.
- Calculation:
 - Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Conclusion

The solubility of **(R)-Ethyl 3-methylpiperidine-3-carboxylate** in organic solvents is a multifaceted property governed by its amphiphilic character, with a secondary amine capable of hydrogen bonding and a moderately polar ester group. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic and halogenated solvents. Its solubility in non-polar solvents is expected to be poor. For drug development professionals, it is imperative to move beyond prediction and obtain precise experimental data. The detailed shake-flask protocol provided herein offers a robust and

reliable method for determining the thermodynamic equilibrium solubility, a critical dataset for informed decisions in process chemistry and pharmaceutical formulation.

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